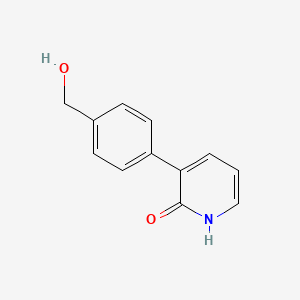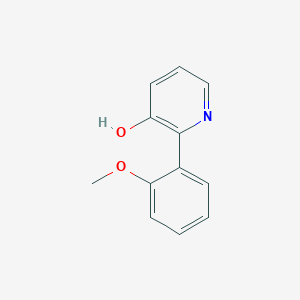
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is a chemical compound with a wide range of scientific applications. It is a white crystalline solid with a melting point of 162-164°C and a boiling point of around 290°C. It is soluble in ethanol and methanol, and slightly soluble in water. 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the synthesis of a variety of organic molecules, including dyes, pigments, and polymers.
科学的研究の応用
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is used in a variety of scientific research applications. It is used in the synthesis of dyes, pigments, and polymers for use in organic electronics. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the synthesis of organic molecules for use in materials science, nanomaterials, and biochemistry.
作用機序
The mechanism of action of 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is not well understood. However, it is believed that the compound acts as a catalyst in organic reactions, allowing for the synthesis of organic molecules. Additionally, it is believed that the compound can act as a nucleophile in organic reactions, allowing for the synthesis of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) are not well understood. However, it is believed that the compound may have some effects on the body, including the inhibition of enzymes and the activation of certain receptors. Additionally, the compound may have some antioxidant activity, as well as some anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) in lab experiments include its low cost, its availability, and its ability to act as a catalyst in organic reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound is that it can be toxic if ingested or inhaled. Additionally, the compound can be difficult to handle and may require special equipment for its use in lab experiments.
将来の方向性
There are many potential future directions for the use of 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%). These include its use in the synthesis of new pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, the compound could be used in the synthesis of new organic molecules for use in materials science, nanomaterials, and biochemistry. Finally, the compound could be used to develop new catalysts for organic reactions and to study the mechanism of action of organic molecules.
合成法
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) can be synthesized by several methods. One method involves the reaction of 2-chloro-3-hydroxy-3-methylbenzaldehyde with pyridine in the presence of sodium bicarbonate. The reaction is carried out at room temperature, and the product is isolated by recrystallization. Another method involves the reaction of 2-chloro-3-hydroxy-3-methylbenzaldehyde with pyridine in the presence of sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by recrystallization.
特性
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-1-4-10(7-9)12-11(15)5-2-6-13-12/h1-7,14-15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUALLZXDDALXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682601 |
Source


|
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
CAS RN |
1261941-11-0 |
Source


|
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














